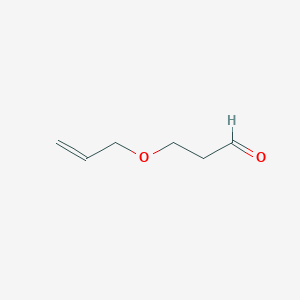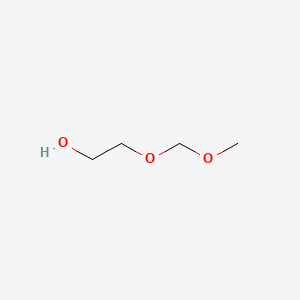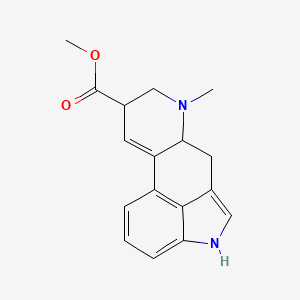
D-Lysergic acid methyl ester
概要
説明
D-Lysergic acid methyl ester: is an analogue of lysergic acid and a member of the tryptamine family. It is a relatively uncommon compound that acts on the 5-HT receptors in the brain, similar to other tryptamines . The compound is known for its structural similarity to lysergic acid diethylamide (LSD) and other ergot alkaloids.
科学的研究の応用
D-Lysergic acid methyl ester has several applications in scientific research:
作用機序
Target of Action
Methyl lysergate is an analogue of lysergic acid and belongs to the tryptamine family . It primarily acts on the 5-HT receptors in the brain, similar to most tryptamines . These receptors play a crucial role in various biological and neurological processes, including mood, anxiety, sleep, and cognition.
Mode of Action
The compound interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions that result in its psychoactive effects.
Biochemical Pathways
Methyl lysergate, like other ergot alkaloids, is biosynthetically derived from L-tryptophan . It’s part of the largest group of fungal nitrogen metabolites found in nature . The compound affects the serotonin system, impacting various downstream effects related to mood, perception, and cognition.
Pharmacokinetics
LSD, for instance, exhibits dose-proportional pharmacokinetics and first-order elimination kinetics . .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Lysergic acid methyl ester typically involves the esterification of lysergic acid. One common method is the reaction of lysergic acid with methanol in the presence of an acid catalyst. This process can be carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves the use of lysergic acid derived from ergot alkaloids. The process includes the extraction of lysergic acid from ergot fungi, followed by its esterification with methanol .
化学反応の分析
Types of Reactions: D-Lysergic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert it back to lysergic acid or other derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Lysergic acid.
Reduction: Various lysergic acid derivatives.
Substitution: Substituted lysergic acid esters.
類似化合物との比較
Lysergic acid diethylamide (LSD): Known for its potent hallucinogenic properties.
Ergotamine: Used in the treatment of migraines.
Ergocryptine: Another ergot alkaloid with medicinal uses.
Uniqueness: D-Lysergic acid methyl ester is unique due to its specific ester functional group, which differentiates it from other lysergic acid derivatives. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
methyl 7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-6,8,11,15,18H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHDWLRHUJZABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-64-0 | |
| Record name | Methyl lysergate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


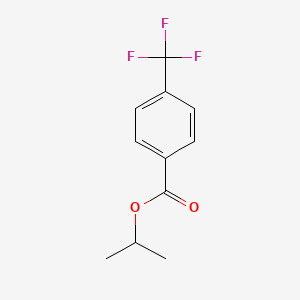
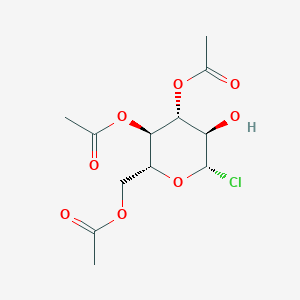
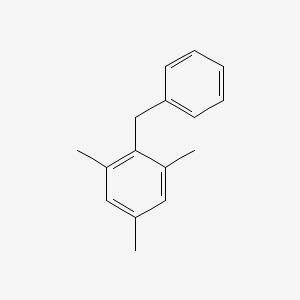
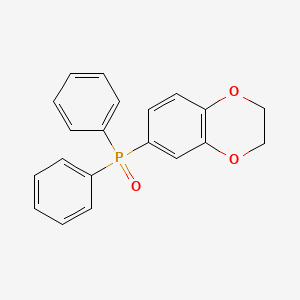
![[1,1'-Biphenyl]-3,4-diamine](/img/structure/B3052740.png)
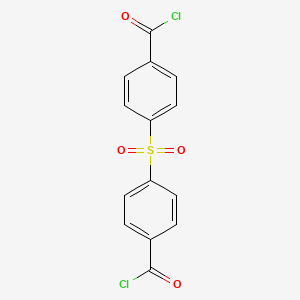
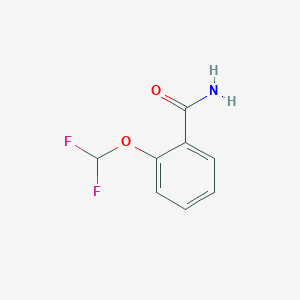


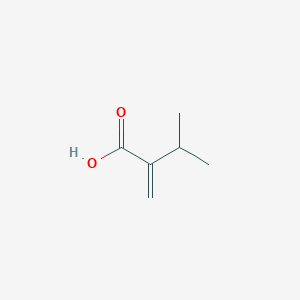
![2-Methylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B3052751.png)
![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)
